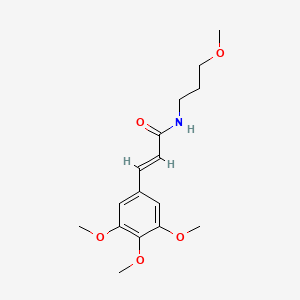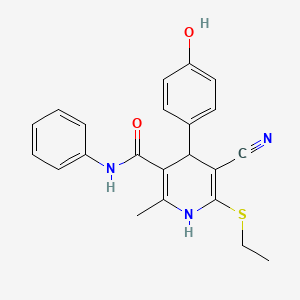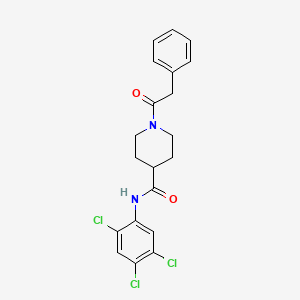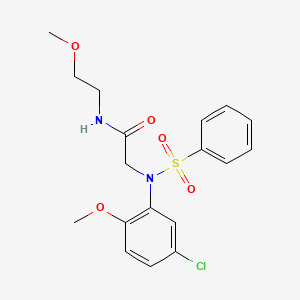
(2E)-N-(3-methoxypropyl)-3-(3,4,5-trimethoxyphenyl)prop-2-enamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(2E)-N-(3-methoxypropyl)-3-(3,4,5-trimethoxyphenyl)prop-2-enamide is an organic compound that belongs to the class of amides. This compound features a conjugated system with a double bond (2E) and multiple methoxy groups, which can influence its chemical properties and reactivity.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of (2E)-N-(3-methoxypropyl)-3-(3,4,5-trimethoxyphenyl)prop-2-enamide typically involves the following steps:
Starting Materials: The synthesis begins with 3,4,5-trimethoxybenzaldehyde and 3-methoxypropylamine.
Formation of Intermediate: The aldehyde group of 3,4,5-trimethoxybenzaldehyde reacts with 3-methoxypropylamine to form an imine intermediate.
Reduction: The imine intermediate is then reduced to form the corresponding amine.
Amidation: The amine reacts with acryloyl chloride under basic conditions to form the final product, this compound.
Industrial Production Methods
In an industrial setting, the production of this compound may involve:
Large-scale reactors: To handle the exothermic nature of the reactions.
Purification steps: Such as recrystallization or chromatography to ensure the purity of the final product.
Analyse Chemischer Reaktionen
Types of Reactions
(2E)-N-(3-methoxypropyl)-3-(3,4,5-trimethoxyphenyl)prop-2-enamide can undergo various chemical reactions, including:
Oxidation: The methoxy groups can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction: The double bond can be reduced to form the corresponding saturated amide.
Substitution: The methoxy groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used.
Reduction: Hydrogenation using palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4).
Substitution: Nucleophiles such as halides or amines can be used for substitution reactions.
Major Products
Oxidation: Formation of aldehydes or carboxylic acids.
Reduction: Formation of the corresponding saturated amide.
Substitution: Formation of new compounds with different functional groups.
Wissenschaftliche Forschungsanwendungen
Chemistry: As a building block for the synthesis of more complex molecules.
Biology: Potential use in studying enzyme interactions due to its amide structure.
Medicine: Possible applications in drug development, particularly in designing molecules with specific biological activities.
Industry: Use as an intermediate in the production of pharmaceuticals or agrochemicals.
Wirkmechanismus
The mechanism by which (2E)-N-(3-methoxypropyl)-3-(3,4,5-trimethoxyphenyl)prop-2-enamide exerts its effects can involve:
Molecular Targets: Interaction with specific enzymes or receptors in biological systems.
Pathways Involved: Modulation of biochemical pathways, potentially affecting processes like signal transduction or metabolic regulation.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
(2E)-N-(3-methoxypropyl)-3-(3,4-dimethoxyphenyl)prop-2-enamide: Lacks one methoxy group compared to the target compound.
(2E)-N-(3-methoxypropyl)-3-(3,4,5-trimethoxyphenyl)prop-2-enamine: Contains an amine group instead of an amide group.
Uniqueness
Methoxy Groups: The presence of multiple methoxy groups can influence the compound’s solubility, reactivity, and biological activity.
Conjugated System: The double bond in the (2E) configuration can affect the compound’s electronic properties and interactions with other molecules.
Eigenschaften
IUPAC Name |
(E)-N-(3-methoxypropyl)-3-(3,4,5-trimethoxyphenyl)prop-2-enamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H23NO5/c1-19-9-5-8-17-15(18)7-6-12-10-13(20-2)16(22-4)14(11-12)21-3/h6-7,10-11H,5,8-9H2,1-4H3,(H,17,18)/b7-6+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OGSZATJVUGYKAG-VOTSOKGWSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCCCNC(=O)C=CC1=CC(=C(C(=C1)OC)OC)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COCCCNC(=O)/C=C/C1=CC(=C(C(=C1)OC)OC)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H23NO5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
309.36 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
![N-{1-[1-(4-isobutylbenzoyl)-4-piperidinyl]-1H-pyrazol-5-yl}-2-phenylacetamide](/img/structure/B4978398.png)
![ethyl 4-{[({1-[(2-bromobenzoyl)amino]-2,2,2-trichloroethyl}amino)carbonothioyl]amino}benzoate](/img/structure/B4978410.png)
![N-(3,4-dimethoxyphenyl)-1-[2-(4-morpholinyl)benzoyl]-3-piperidinamine](/img/structure/B4978414.png)
![(2,4-dimethoxyphenyl)[1-(2,3,6-trifluorobenzyl)-3-piperidinyl]methanone](/img/structure/B4978429.png)
![2-ethoxy-4-(2-oxo-1,2,3,4-tetrahydrobenzo[h]quinolin-4-yl)phenyl cyclopropanecarboxylate](/img/structure/B4978446.png)
![ethyl 4-(5-{[(4Z)-1-(3-chloro-4-methylphenyl)-3,5-dioxopyrazolidin-4-ylidene]methyl}furan-2-yl)benzoate](/img/structure/B4978447.png)
![tert-butyl N-[1-[(6-methyl-1,3-benzothiazol-2-yl)amino]-1-oxo-3-phenylmethoxybutan-2-yl]carbamate](/img/structure/B4978451.png)
![N-(3'-methoxy-4-biphenylyl)-1-[3-(1H-pyrazol-1-yl)propyl]-3-piperidinecarboxamide](/img/structure/B4978458.png)
![(Z)-4-[4-[(2,4-dichlorophenyl)carbamoyl]anilino]-4-oxobut-2-enoic acid](/img/structure/B4978466.png)


![ethyl 4-[6-(1-azepanyl)[1,2,5]oxadiazolo[3,4-b]pyrazin-5-yl]-1-piperazinecarboxylate](/img/structure/B4978485.png)


